2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and methoxy groups in the structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions.
Acylation reaction: The resulting sulfonamide can then be reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction.
Temperature control: To ensure optimal reaction rates.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The bromine and methoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-Bromophenyl)acetamide: A related compound with a bromine atom and acetamide group.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to the combination of the benzyl, bromobenzene, sulfonamide, and methoxyphenyl groups in its structure. This combination may confer unique biological activity and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-20-9-5-8-19(14-20)24-22(26)16-25(15-17-6-3-2-4-7-17)30(27,28)21-12-10-18(23)11-13-21/h2-14H,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPMRRAUUBHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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